(2-Sec-butoxybenzyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

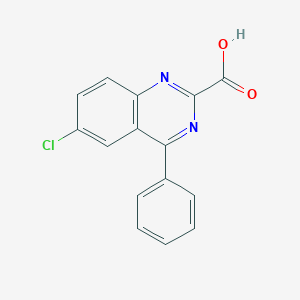

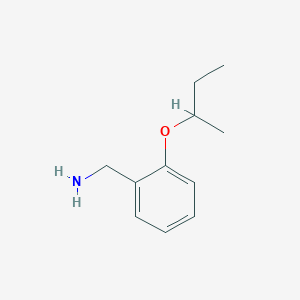

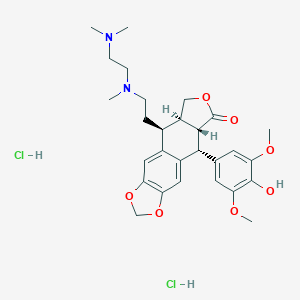

(2-Sec-butoxybenzyl)amine is a chemical compound with the molecular formula C11H17NO. It is also known as (2-sec-butoxyphenyl)methanamine hydrochloride . The compound is used in various chemical reactions due to its unique structure .

Molecular Structure Analysis

Amines are classified based on the number of alkyl groups bonded to the nitrogen atom . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including (2-Sec-butoxybenzyl)amine, can undergo various chemical reactions. The two most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .Wissenschaftliche Forschungsanwendungen

- Scientific Field: Chemical Science

- Application : The compound is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .

- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts. Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .

- Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

-

Scientific Field: Environmental Science

- Application : Amine-based materials are used for carbon capture and utilisation .

- Methods of Application : These materials can absorb carbon dioxide from the atmosphere, which can then be utilised for various purposes .

- Results or Outcomes : This process helps in reducing the amount of carbon dioxide in the atmosphere, thereby contributing to the mitigation of climate change .

-

Scientific Field: Organic Chemistry

- Application : Compounds similar to “(2-Sec-butoxybenzyl)amine” can be used in the dual protection of amino functions .

- Methods of Application : This involves the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results or Outcomes : This process facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .

-

Scientific Field: Biochemistry

- Application : Secondary amines are used in site-selective synthetic modification of proteins .

- Methods of Application : This process enables the construction of biomolecular hybrids for a multitude of bioanalytical, therapeutic, chemical biology and bioengineering applications .

- Results or Outcomes : The synthesis of these constructs requires chemoselective and regioselective bioconjugation reactions that proceed under ambient conditions .

-

Scientific Field: Environmental Chemistry

- Application : Amine-based solid adsorbents are used for direct air capture .

- Methods of Application : These materials can absorb carbon dioxide from the atmosphere, which can then be utilised for various purposes .

- Results or Outcomes : This process helps in reducing the amount of carbon dioxide in the atmosphere, thereby contributing to the mitigation of climate change .

-

Scientific Field: Pharmaceutical Industry

- Application : 2,3-Butanediol, a compound similar to “(2-Sec-butoxybenzyl)amine”, has been discovered to produce improved innate immunity and result in clearance of injured liver cells by stimulating natural killer cell activity .

- Methods of Application : This involves the use of 2,3-Butanediol in pharmaceutical formulations .

- Results or Outcomes : 2,3-Butanediol has been proven to have anti-inflammatory properties in a previous investigation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-butan-2-yloxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNZQJAMBTBKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629306 |

Source

|

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Sec-butoxybenzyl)amine | |

CAS RN |

1042628-16-9 |

Source

|

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)